6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by the molecular formula and a molecular weight of 161.16 g/mol. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an aldehyde functional group that enhances its reactivity and versatility in chemical synthesis.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is synthesized from various precursors through cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms, which contribute to its unique chemical properties and biological activities .
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves cyclocondensation reactions. One common method includes the reaction of 1,3-biselectrophilic compounds with 3-amino-1H-pyrazoles as nucleophiles. The reaction conditions often require heating in a suitable solvent to facilitate the formation of the pyrazolo[1,5-a]pyrimidine structure .
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis generally follows similar cyclocondensation strategies. Processes are optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes several chemical reactions:
The mechanism of action for 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, blocking substrate access. This inhibition can lead to various biological effects, including potential anticancer activity through modulation of cellular pathways involved in proliferation and apoptosis .
Relevant data on these properties can be found in various chemical databases and literature sources that detail the characteristics of this compound .
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
This compound's unique structure and reactivity make it a valuable asset in synthetic chemistry and drug discovery efforts.
MCRs enable efficient construction of the pyrazolo[1,5-a]pyrimidine core through convergent pathways. A high-yielding (81%) approach involves cyclocondensation of 5-amino-1H-pyrazole-4-carboxylic acid with 1,1,3,3-tetraethoxy-2-methylpropane in 6M HCl at 95°C under sealed-tube conditions [2]. This method bypasses intermediate isolation, directly yielding carboxylated analogs that serve as precursors to the aldehyde functionality. β-Enaminones also serve as optimal electrophiles for regioselective annulation with aminopyrazoles, as demonstrated by Portilla et al., where microwave irradiation accelerated the formation of 2,7-disubstituted derivatives via aza-Michael addition [3]. The inherent regiocontrol in these MCRs ensures precise positioning of the methyl group at C-6, critical for downstream functionalization.
Table 1: MCR Routes to 6-Methylpyrazolo[1,5-a]pyrimidine Derivatives
Reactants | Conditions | Product | Yield |
---|---|---|---|
5-Amino-1H-pyrazole-4-carboxylic acid + 1,1,3,3-tetraethoxy-2-methylpropane | 6M HCl, 95°C, sealed tube | 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 81% [2] |
5-Aminopyrazole + β-enaminones | MW, 120°C, 30 min | 2,7-Disubstituted-6-methylpyrazolo[1,5-a]pyrimidines | 75-92% [3] |
Microwave irradiation significantly enhances reaction efficiency in C-3 derivatization. Copper-catalyzed Ullmann-type coupling under MAOS enables rapid amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors. Optimized conditions (CuI/L-1 ligand, diethylene glycol, 80°C, 1h) achieve 60–93% yields while minimizing debromination side reactions [7]. This method is scalable (50mg–1g) and compatible with diverse amines (alkyl, aryl, heteroaryl), demonstrating broad functional group tolerance. MAOS also facilitates solvent-free heterocyclization, as shown in pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine synthesis, where catalyst-free three-component reactions proceed at ambient temperature within minutes [6].
C-3 aldehyde installation employs two key strategies:
The C-3 aldehyde serves as a versatile handle for bioactive derivative synthesis:
Table 2: Bioactive Derivatives Synthesized from 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Derivative Class | Synthetic Route | Biological Target | Potency |
---|---|---|---|
Hydrazones | Condensation with arylhydrazines | B-Raf kinase | IC₅₀ = 1.5 μM [9] |
3-Aminomethyl analogs | Reductive amination | PI3Kδ (asthma/COPD) | IC₅₀ = 2.8 nM [10] |
Pyrano[3,2-e] fused systems | Three-component reaction | Anticancer (MCF-7 cells) | IC₅₀ = 19.70 μM [6] |
Sustainable synthesis leverages:
Table 3: Green Synthesis Metrics for Key Methodologies
Method | Conditions | Atom Economy | E-Factor | Catalyst Recyclability |
---|---|---|---|---|
Solvent-free MCRs | RT, no solvent | >90% | <0.1 [6] | Not applicable |
Aqueous Knoevenagel | H₂O, taurine (10 mol%) | 85% | 0.5 [8] | >7 cycles |
CuI/L-1 catalyzed amination | DEG, 80°C, MW | 88% | 1.2 [7] | >5 cycles |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: